molecular formula C7H14N2O2 B12797063 Propanal, 3-(butylnitrosoamino)- CAS No. 70625-88-6

Propanal, 3-(butylnitrosoamino)-

Cat. No.: B12797063
CAS No.: 70625-88-6
M. Wt: 158.20 g/mol
InChI Key: DZULXNNXXVUPAS-UHFFFAOYSA-N
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Description

Propanal, 3-(butylnitrosoamino)- is a chemical compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanal, 3-(butylnitrosoamino)- typically involves the reaction of propanal with butylamine and a nitrosating agent. One common method is the reaction of propanal with butylamine in the presence of sodium nitrite and acetic acid. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound .

Industrial Production Methods

Industrial production of propanal, 3-(butylnitrosoamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(butylnitrosoamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanal, 3-(butylnitrosoamino)- can yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Propanal, 3-(butylnitrosoamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanal, 3-(butylnitrosoamino)- involves its interaction with molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound of interest in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    Propanal: A simple aldehyde with similar structural features but lacking the nitroso group.

    Butylamine: An amine that can react with nitrosating agents to form nitrosoamines.

    Nitrosamines: A class of compounds with a nitroso group attached to an amine, similar to propanal, 3-(butylnitrosoamino)-.

Uniqueness

Propanal, 3-(butylnitrosoamino)- is unique due to the presence of both an aldehyde and a nitroso group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

70625-88-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-butyl-N-(3-oxopropyl)nitrous amide

InChI

InChI=1S/C7H14N2O2/c1-2-3-5-9(8-11)6-4-7-10/h7H,2-6H2,1H3

InChI Key

DZULXNNXXVUPAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC=O)N=O

Origin of Product

United States

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